molecular formula C12H13NO2 B1445972 5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl- CAS No. 1456507-20-2

5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-

Cat. No. B1445972
CAS RN: 1456507-20-2
M. Wt: 203.24 g/mol
InChI Key: KXPMWRIYVJYIBJ-UHFFFAOYSA-N
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Description

“5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-” is a chemical compound with the CAS Number: 27784-33-4 . It has a molecular weight of 127.14 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-oxa-7-azaspiro[3.4]octan-6-one . The Inchi Code for this compound is 1S/C6H9NO2/c8-5-7-4-6(9-5)2-1-3-6/h1-4H2, (H,7,8) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored in a refrigerator .

Scientific Research Applications

Cycloaddition Reactions

5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl- is used in stereospecific [3+2] 1,3-cycloaddition reactions, particularly with methylenelactams and nitrones, producing derivatives like 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one (Chiaroni et al., 2000).

Drug Discovery Modules

The compound is instrumental in synthesizing novel, multifunctional, and structurally diverse modules for drug discovery, as demonstrated in the creation of new classes of thia/oxa-azaspiro[3.4]octanes (Li et al., 2013).

Spirocyclic Compounds

It's key in the synthesis of spirocyclic compounds. For instance, the synthesis of a 2-azabicyclo[3.1.0]hexane via rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been explored (Adamovskyi et al., 2014).

Spiroaminals Synthesis

The compound is found in the cores of biologically active products, making it a significant target for chemical synthesis. Different strategies for synthesizing spiroaminals like 1-oxa-7-azaspiro[5.5]undecane have been developed due to their potential applications (Sinibaldi & Canet, 2008).

Piperazine and Morpholine Substitutes

Used in the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane as substitutes for piperazine and morpholine, commonly found in drugs (Wang et al., 2015).

Stereochemical Analysis

The compound's derivatives have been subjected to stereochemical analysis through NMR studies and X-ray diffraction, helping in understanding the structures of related families (Satyamurthy et al., 1984).

Synthons for Amino Acids

Derivatives of 5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl- have been used as synthons for unknown amino acids, expanding the possibilities in peptide synthesis (Stamm et al., 2003).

Antiviral Drug Development

Certain derivatives have shown promising results in inhibiting human coronavirus replication, indicating their potential in antiviral drug development (Apaydın et al., 2019).

Oxazolomycin Synthesis

The compound has been utilized in the synthesis of the oxazolomycin ring system, a structure of interest in medicinal chemistry (Papillon & Taylor, 2000).

Safety and Hazards

The compound has been classified under GHS07 . The signal word for this compound is 'Warning’ . The hazard statements associated with this compound are H315, H319, H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

8-phenyl-5-oxa-7-azaspiro[3.4]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-13-10(9-5-2-1-3-6-9)12(15-11)7-4-8-12/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPMWRIYVJYIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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